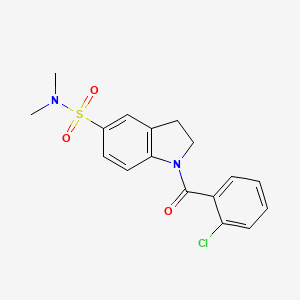![molecular formula C18H21NO4S B4680298 ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4680298.png)
ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
描述
Ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as EMSG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMSG is a glycine derivative that is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of EMSG is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. EMSG has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, EMSG has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
EMSG has been shown to exhibit anti-inflammatory and analgesic effects in animal models. EMSG has also been shown to inhibit tumor growth in animal models of cancer. Additionally, EMSG has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
EMSG has several advantages for use in laboratory experiments, including its relative ease of synthesis and its potential as a therapeutic agent for various diseases. However, EMSG has several limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
Future research on EMSG should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases. Additionally, future research should focus on developing more efficient synthesis methods for EMSG and improving its solubility in water. Finally, future research should focus on exploring the potential side effects of EMSG and developing strategies to mitigate them.
Conclusion
EMSG is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMSG is synthesized through a multistep process involving several chemical reactions and has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. EMSG has potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. However, EMSG has several limitations, including its low solubility in water and potential toxicity at high doses. Future research on EMSG should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases.
科学研究应用
EMSG has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. EMSG has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. EMSG has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
ethyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-7-5-6-15(3)12-16)24(21,22)17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIKPPGOAPUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680236.png)
![4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4680241.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)
![4-bromo-N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4680285.png)
![6-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4680299.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-4-piperidinecarboxamide](/img/structure/B4680303.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide](/img/structure/B4680310.png)
![2-(2-methylphenoxy)-N'-[(3-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4680312.png)
![ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4680321.png)